1-[5-(Fluoromethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
Description
1-[5-(Fluoromethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione is a fluorinated thymidine nucleoside analog. Its structure features a pyrimidine-2,4-dione core substituted with a 5-methyl group and a fluoromethyl-hydroxylated oxolane (tetrahydrofuran) ring at the N1 position. This compound is structurally related to antiviral nucleosides, where modifications to the sugar moiety and pyrimidine base aim to enhance metabolic stability, target specificity, and potency .
Key structural attributes:
- Sugar moiety: The oxolane ring (4-hydroxyoxolan-2-yl) contains a fluoromethyl (-CH2F) group at position 5, which may influence pharmacokinetics and resistance profiles.
- Base: 5-methylpyrimidine-2,4-dione (thymine derivative), critical for base-pairing with adenine in DNA.
Properties
CAS No. |
17199-43-8 |
|---|---|
Molecular Formula |
C10H13FN2O4 |
Molecular Weight |
244.22 g/mol |
IUPAC Name |
1-[(2R,4S,5S)-5-(fluoromethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O4/c1-5-4-13(10(16)12-9(5)15)8-2-6(14)7(3-11)17-8/h4,6-8,14H,2-3H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1 |
InChI Key |
MYWVPKQWFIVGJZ-XLPZGREQSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CF)O |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CF)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CF)O |
Synonyms |
5'-deoxy-5'fluorothymidine |
Origin of Product |
United States |
Biological Activity
1-[5-(Fluoromethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C11H12FN3O3
- Molecular Weight : 253.23 g/mol
The compound features a pyrimidine core with modifications that enhance its biological activity, particularly through fluorination and hydroxylation.
The biological activity of this compound is primarily attributed to its interaction with nucleic acid synthesis and enzyme inhibition. Its structural similarity to nucleosides allows it to act as an analog in various biochemical pathways.
Antiviral Activity
Research indicates that this compound exhibits antiviral properties by inhibiting viral polymerases. For instance, its analogs have shown effectiveness against RNA viruses by disrupting the replication process.
Antitumor Activity
The compound's ability to interfere with DNA synthesis positions it as a potential antitumor agent. Studies have demonstrated that it can induce apoptosis in cancer cells by targeting the DNA repair mechanisms.
In Vitro Studies
- Antiviral Efficacy : In a study examining the compound's effect on viral replication, it was found to inhibit the growth of several RNA viruses at low micromolar concentrations (ID50 values ranging from to M) . The mechanism involved competitive inhibition with natural nucleotides.
- Antitumor Activity : A separate study focused on its cytotoxic effects on leukemia cells (L-1210). The compound exhibited significant growth inhibition at concentrations around M, suggesting a potential for development as a chemotherapeutic agent .
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of this compound. Results indicated promising bioavailability and tumor reduction in treated subjects compared to control groups.
Comparative Biological Activity Table
Comparison with Similar Compounds
Research Findings and Implications
- Fluorine Position Matters : Fluorine at position 5 (target compound) or 2' (Clevudine) enhances antiviral activity, while position 4 abolishes it .
- Stereochemistry : β-L configurations (Telbivudine, Clevudine) improve metabolic stability and reduce off-target effects .
- Toxicity Trade-offs : AZT’s azido group increases potency but introduces mitochondrial toxicity, whereas fluorinated analogs show safer profiles .
Preparation Methods
Starting Materials and Protection
The sugar moiety is derived from D-ribose or its derivatives. A typical pathway involves:
-
Protection of Ribose :
-
Oxidation and Fluoromethylation :
-
Reduction and Deprotection :
Table 1: Key Intermediates in Sugar Synthesis
| Intermediate | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1,2-O-Isopropylidene-D-ribose | Acetone, H2SO4 | 85 |
| 5'-Keto derivative | Dess-Martin periodinane, CH2Cl2 | 78 |
| Fluoromethylated alcohol | CH2FMgBr, THF, −78°C to RT | 65 |
| Deprotected oxolan diol | HCl (aq), MeOH | 90 |
Glycosylation with Thymine
Vorbrüggen Coupling
The fluorinated sugar is coupled to thymine using the Vorbrüggen method:
-
Silylation of Thymine :
-
Activation of the Sugar :
-
The 5-fluoromethyl-4-hydroxyoxolan-2-ol is converted to its 1-O-acetyl derivative using acetic anhydride and pyridine.
-
-
Coupling Reaction :
Table 2: Glycosylation Optimization
| Parameter | Optimal Condition | Anomeric Selectivity (β:α) |
|---|---|---|
| Catalyst | TMSOTf (0.2 equiv) | 9:1 |
| Solvent | Anhydrous CH3CN | 8:1 |
| Temperature | 80°C | 7:1 |
Post-Synthetic Modifications and Purification
Deprotection and Final Isolation
Characterization Data
-
IR (ATR, cm⁻¹) : 3310 (N-H), 1690 (C=O), 1477 (C=C aromatic), 1105 (C-F).
-
¹H NMR (CDCl3, 400 MHz) : δ 7.49 (s, 1H, H6), 6.78 (d, J = 9.9 Hz, 1H, H1'), 4.73 (d, J = 9.9 Hz, 1H, H2'), 3.67–3.57 (m, 1H, H5'), 1.98 (s, 3H, CH3).
Alternative Synthetic Routes and Comparative Analysis
Fluorination via DAST Reagent
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
